AKR1B10 Inhibition: 8-iso PGA1 vs. Prostaglandin A1 Activity Profile
8-iso PGA1 inhibits human aldo-keto reductase AKR1B10 at a concentration of 60 µM in COS-7 cell lysates . This is a distinct activity from the enzymatically derived prostaglandin PGA1, which also targets AKR1B10 but is implicated in covalent modification and anti-tumoral activity through different mechanisms [1]. While PGA1 has been shown to selectively modify and inhibit AKR1B10, the quantitative inhibition parameters for 8-iso PGA1 provide a specific, concentration-defined tool for studying this enzyme in oxidative stress contexts.
| Evidence Dimension | Inhibition of AKR1B10 enzyme activity |
|---|---|
| Target Compound Data | 60 µM concentration results in inhibition in COS-7 lysates |
| Comparator Or Baseline | Prostaglandin A1 (PGA1) - known to selectively target and inhibit AKR1B10, but specific IC50 values in this assay not reported |
| Quantified Difference | 8-iso PGA1 inhibition at 60 µM; PGA1's inhibition is characterized by covalent modification, with detailed kinetics not directly comparable in this context |
| Conditions | COS-7 cell lysates expressing recombinant human AKR1B10 |
Why This Matters
Provides a defined, non-enzymatically derived tool compound for studying AKR1B10 in oxidative stress-related pathologies, distinct from the cyclooxygenase-derived PGA1.
- [1] Díez-Dacal B, Gayarre J, Gharbi S, Timms JF, et al. Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. Cancer Res. 2011;71(12):4161-4171. View Source
